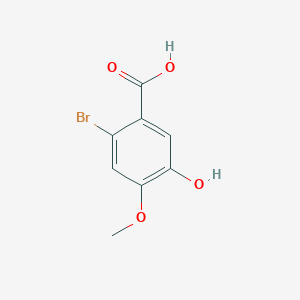

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Hydroxy 4 Methoxybenzoic Acid

Oxidative Pathways from Precursor Molecules

A crucial step in one of the primary synthetic routes to 2-Bromo-5-hydroxy-4-methoxybenzoic acid is the oxidation of its corresponding aldehyde precursor. This transformation converts the aldehyde functional group into a carboxylic acid group, a fundamental reaction in organic synthesis.

A specific and effective method for synthesizing this compound involves the oxidation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903). google.com This reaction can be carried out using sodium chlorite (B76162) (NaClO₂) as the oxidizing agent, with sulfamic acid (H₂NSO₃H) present in the reaction mixture. google.com The aldehyde precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is available through processes described in chemical literature. google.com In a typical procedure, the aldehyde and sulfamic acid are mixed in a solvent system such as ethyl acetate (B1210297) and water. google.com The mixture is cooled, often to a temperature between -10 and 0°C, before the aqueous sodium chlorite solution is added. google.com This controlled addition helps to manage the exothermic nature of the reaction and optimize the yield of the desired benzoic acid derivative. google.com

While sodium chlorite is a preferred reagent for the oxidation of substituted benzaldehydes due to its selectivity, other oxidizing agents are also employed in the synthesis of benzoic acids from various precursors. The choice of agent depends on the starting material, desired yield, and process conditions.

Common methods for producing benzoic acids include liquid-phase oxidation using agents like potassium permanganate, potassium dichromate, or nitric acid. google.com These are powerful oxidizing agents capable of converting alkyl side chains on a benzene (B151609) ring into a carboxylic acid, typically under heating. youtube.com However, these strong oxidants can sometimes lead to side reactions and the production of significant waste. google.com For instance, the oxidation of primary alcohols to carboxylic acids using chromium-based reagents like the Jones reagent is efficient but generates toxic chromium by-products. researchgate.net

The Pinnick oxidation, which uses sodium chlorite under mildly acidic conditions, is particularly advantageous for converting aldehydes to carboxylic acids without affecting other sensitive functional groups in the molecule. This makes it highly suitable for complex molecules like the precursor to this compound.

Table 1: Comparison of Common Oxidizing Agents for Benzoic Acid Synthesis

| Oxidizing Agent | Typical Precursor | Advantages | Disadvantages |

| Sodium Chlorite (NaClO₂) / Sulfamic Acid | Aldehyde | High selectivity for aldehydes, mild reaction conditions. google.com | |

| Potassium Permanganate (KMnO₄) | Alkylbenzene, Alcohol | Strong, effective for converting alkyl chains, readily available. youtube.com | Can be non-selective, produces MnO₂ waste. google.com |

| Potassium Dichromate (K₂Cr₂O₇) | Alcohol, Alkylbenzene | Strong oxidizing agent. google.com | Highly toxic (Cr(VI)), harsh reaction conditions. researchgate.net |

| Nitric Acid (HNO₃) | Alkylbenzene | Strong oxidizing agent. google.com | Can cause nitration of the aromatic ring as a side reaction. |

| Oxygen (O₂) / Catalyst | Alkylbenzene | "Green" reagent, inexpensive. google.comwipo.int | Often requires high pressure or temperature and a catalyst. wipo.int |

Directed Bromination Strategies and Regioselectivity

The introduction of a bromine atom onto the aromatic ring is another critical aspect of the synthesis. The challenge lies in directing the bromine to the specific C-2 position relative to the other substituents, which control the reaction's regioselectivity.

N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are common and effective reagents for the bromination of aromatic compounds, often preferred over liquid bromine due to their ease of handling and higher selectivity. okayama-u.ac.jpwikipedia.org

DBDMH is noted as an excellent reagent for the ortho-monobromination of phenols and polyphenols, providing high yields in a simple procedure at room temperature. okayama-u.ac.jp It is considered a stable and cost-effective alternative to NBS. organic-chemistry.orggoogle.com Syntheses of related compounds, such as 2-bromo-5-methoxybenzoic acid, have been successfully carried out using either NBS or DBDMH in the presence of concentrated sulfuric acid and a catalyst in a halogenated solvent like dichloromethane. google.com The use of these reagents in an aqueous alkali medium has also been reported as a practical method for the bromination of activated benzoic acids, which can reduce side reactions by scavenging the generated hydrogen bromide. google.comcapes.gov.br

Table 2: Comparison of Brominating Reagents for Aromatic Synthesis

| Brominating Reagent | Key Features | Typical Conditions |

| N-Bromosuccinimide (NBS) | Convenient source of electrophilic bromine, solid reagent. wikipedia.org | Used with acid catalysts or in aqueous alkali solutions for aromatic substitution. google.comcapes.gov.br |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | More stable and cost-effective than NBS, high efficiency for ortho-bromination of phenols. okayama-u.ac.jpgoogle.com | Used with acid catalysts or neat in solvents like chloroform. okayama-u.ac.jpgoogle.com |

| Bromine (Br₂) | Traditional brominating agent. | Often requires a Lewis acid catalyst; can lead to polybromination. okayama-u.ac.jp |

Achieving regioselective substitution at the C-2 position of a 5-hydroxy-4-methoxybenzoic acid precursor is governed by the directing effects of the existing functional groups: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) groups.

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups. The hydroxyl group, in particular, strongly directs incoming electrophiles to the positions ortho to it (C-2 and C-6). The carboxylic acid group is a deactivating, meta-directing group.

In the bromination of a precursor like 5-hydroxy-4-methoxybenzoic acid, the powerful ortho-directing influence of the hydroxyl group is the dominant factor. It strongly favors the substitution of bromine at the C-2 and C-6 positions. The methoxy group also reinforces this preference. The deactivating effect of the carboxylic acid group at the C-1 position helps prevent substitution at the C-3 and C-5 positions. The choice of specific reagents and conditions, such as using DBDMH which is highly effective for ortho-bromination of phenols, allows for precise control, leading to the desired 2-bromo isomer in high yield. okayama-u.ac.jp

Process Optimization and Scale-Up Considerations

For the industrial production of this compound, optimization of the synthesis process is essential to maximize yield, ensure safety, and minimize costs. Key considerations include reaction conditions and the mode of operation.

Other optimization parameters include reaction temperature, time, and reagent stoichiometry. researchgate.net For example, in oxidation reactions, controlling the temperature and using a specific molar ratio of the oxidizing agent can effectively inhibit the formation of by-products and increase the conversion rate from around 80% to over 90%. researchgate.net In bromination, using an aqueous alkali solution as the solvent can prevent side reactions caused by the generation of hydrogen bromide. google.com For scale-up, liquid-phase oxidation processes are often preferred over vapor-phase methods due to lower reaction temperatures, reduced energy consumption, and higher conversion rates and yields. google.comresearchgate.net

Efficiency and Yield Enhancement in Established Protocols

A prominent method for this transformation involves the use of sodium chlorite (NaClO2) in the presence of a mild acid, a reaction commonly known as the Pinnick oxidation. A patent for a process to produce galantamine describes the synthesis of this compound where 2-bromo-5-hydroxy-4-methoxybenzaldehyde is oxidized with sodium chlorite and sulfamic acid, reportedly achieving a high yield. In a related synthesis, a yield of 65% was obtained for a similar carboxamide formation step.

The precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, can be synthesized in high yield, for instance, through the demethylation of 2-bromo-4,5-dimethoxybenzaldehyde. One documented procedure reports a yield of 85.0% for this demethylation step. researchgate.net

Investigation of Solvent Systems and Reaction Conditions

The choice of solvent and the specific reaction conditions, such as temperature and reaction time, are critical factors that significantly influence the yield and purity of this compound.

In the patented synthesis of this compound, the oxidation of the corresponding aldehyde is carried out in a biphasic solvent system of ethyl acetate and water. The reaction is conducted at a controlled temperature, which is a critical parameter for ensuring the selectivity and completeness of the oxidation.

While specific comparative studies on various solvent systems for the synthesis of this compound are not extensively documented, research on the closely related compound, 2-bromo-5-methoxybenzoic acid, provides valuable insights. A Chinese patent details several examples of the synthesis of this analog, highlighting the impact of different halogenated hydrocarbon solvents and reaction conditions on the yield. The data from this patent illustrates how the choice of solvent and brominating agent can be optimized to achieve high yields.

The following interactive table, derived from the synthesis of the analogous 2-bromo-5-methoxybenzoic acid, demonstrates the influence of different solvents and reagents on the reaction yield.

| Starting Material | Brominating Reagent | Solvent | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | Potassium bromate, Red phosphorus | 25-30 | 3 | 93.6 | 99.4 |

| m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane | Potassium bromide, Red phosphorus | 25-30 | 3 | 93.4 | 99.1 |

| m-methoxybenzoic acid | N-bromosuccinimide | Chloroform | Potassium bromate, Red phosphorus | 25-30 | 3 | 92.7 | 99.2 |

| m-methoxybenzoic acid | Dibromohydantoin | Chloroform | Potassium bromide, Red phosphorus | 25-30 | 3 | 92.8 | 99.5 |

This data underscores the importance of a systematic investigation into solvent systems and reaction conditions to optimize the synthesis of this compound. The principles observed in the synthesis of its methoxy-analogue suggest that similar optimization of parameters such as solvent polarity, temperature, and catalyst system would likely lead to enhanced yields and purity of the target hydroxy-benzoic acid derivative.

Chemical Transformations and Reaction Pathways of 2 Bromo 5 Hydroxy 4 Methoxybenzoic Acid

Carboxylic Acid Functional Group Derivatization

The carboxylic acid group is a primary site for chemical modification, enabling the formation of various derivatives through established synthetic protocols.

Activation through Acyl Chloride Formation (e.g., Reaction with Thionyl Chloride)

The conversion of the carboxylic acid to a more reactive acyl chloride is a common and crucial first step for many subsequent transformations. This activation is readily achieved by treating 2-bromo-5-hydroxy-4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The reaction typically proceeds by heating the benzoic acid derivative with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com

In a specific application, this compound was dissolved in methyl isobutyl ketone (MIBK), to which thionyl chloride and DMF were added. The mixture was heated to 80°C and stirred until the starting material was completely consumed, yielding the corresponding 2-bromo-5-hydroxy-4-methoxybenzoyl chloride. google.com The excess thionyl chloride can then be removed by distillation, providing the activated acyl chloride for use in the next synthetic step without purification. google.com This process is analogous to the preparation of other benzoyl chlorides, such as the refluxing of 2-bromo-4,5-dimethoxybenzoic acid with thionyl chloride to achieve its acyl chloride derivative. chemicalbook.com

Table 1: Reaction Conditions for Acyl Chloride Formation

| Reactant | Reagent | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | DMF (cat.), MIBK or EtOAc | Heat (45-80°C) | 2-Bromo-5-hydroxy-4-methoxybenzoyl chloride |

Esterification and Amidation Reactions

Once activated as an acyl chloride, the compound readily undergoes nucleophilic acyl substitution with alcohols or amines to form esters and amides, respectively. Even without activation, direct esterification of hydroxybenzoic acids can be achieved by reacting them with halogenated aliphatic hydrocarbons in the presence of a non-quaternizable tertiary amine. google.com However, a significant challenge in the esterification of hydroxybenzoic acids is the competing O-alkylation of the phenolic hydroxyl group. google.com

Amidation reactions are particularly important for building complex molecules. The activated acyl chloride of this compound is highly susceptible to attack by primary or secondary amines, leading to the formation of a stable amide bond. This reaction is fundamental to the synthesis of various derivatives, as detailed in the subsequent section.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of a bromine atom on the aromatic ring opens up possibilities for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Amide Bond Formation with Amines leading to Complex Architectures (e.g., N-Methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy Benzene (B151609) Carboxamide)

A prime example of the synthetic utility of this compound is its role in the synthesis of N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide. This complex amide is a key intermediate in the synthesis of galantamine, a pharmaceutical compound. google.com

The synthesis involves a two-step process:

Activation : As described previously, this compound is first converted to its acyl chloride using thionyl chloride. google.com

Coupling : The resulting activated benzoyl chloride is then coupled with N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine in the presence of a base to form the final amide product. google.com

This reaction sequence highlights a robust method for creating complex molecular structures by linking two distinct molecular fragments through a newly formed amide bond. The product, 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide, is recognized as an alkaloid derivative. nih.govcymitquimica.com

Table 2: Synthesis of N-Methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy Benzene Carboxamide

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Activation | This compound | SOCl₂, DMF, Heat | 2-Bromo-5-hydroxy-4-methoxybenzoyl chloride |

| 2. Coupling | 2-Bromo-5-hydroxy-4-methoxybenzoyl chloride, N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine | Base | N-Methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy Benzene Carboxamide |

Potential for Cross-Coupling Reactions Involving the Bromine Atom (e.g., Analogues to Ullmann Reaction on Related Bromobenzoates)

The bromine atom attached to the aromatic ring is a handle for various transition-metal-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively detailed, its structure is analogous to substrates used in well-established reactions like the Ullmann reaction.

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions of aryl halides. organic-chemistry.org These reactions can form aryl-aryl bonds (classic Ullmann) or, in Ullmann-type reactions, create bonds between an aryl group and oxygen, nitrogen, or sulfur. organic-chemistry.orgwikipedia.org The reaction typically involves an aryl bromide or iodide, a nucleophile, and a copper catalyst, often requiring high temperatures in polar solvents like DMF or N-methylpyrrolidone. wikipedia.org

Given that related compounds like 2-bromobenzoic acid can undergo Ullmann-type couplings, it is highly probable that this compound could serve as a substrate in similar reactions. youtube.com Such a reaction could potentially be used to form biaryl structures or to introduce new ether or amine functionalities at the C-2 position, further expanding its synthetic utility. The reactivity in these couplings would be influenced by the electronic effects of the other ring substituents.

Aromatic Ring Modifications and Functional Group Interconversions

The functional groups on the aromatic ring can be interconverted to create different derivatives. A key example is the synthesis of the title compound from its corresponding aldehyde. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) can be oxidized to this compound using sodium chlorite (B76162) in the presence of sulfamic acid, a reaction that proceeds in high yield. google.com

The synthesis of the precursor aldehyde itself involves modifications to the aromatic ring. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde). researchgate.net The process involves the bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, followed by a selective hydrolysis of the methoxy (B1213986) group at the 5-position to a hydroxyl group, facilitated by methionine in concentrated sulfuric acid. researchgate.net This demonstrates the feasibility of manipulating the methoxy and hydroxyl groups on the ring to achieve desired substitution patterns.

Table of Compounds

Selective Demethylation of Methoxy Groups

The selective demethylation of a methoxy group in the presence of other sensitive functionalities, such as a hydroxyl group, is a crucial transformation in the synthesis of polyhydroxylated aromatic compounds. In the case of this compound, the goal would be to convert the 4-methoxy group to a hydroxyl group, yielding 2-bromo-4,5-dihydroxybenzoic acid (protocatechuic acid, 6-bromo derivative). The presence of the existing hydroxyl group at the 5-position requires a reagent that can selectively cleave the methyl ether without affecting other parts of the molecule.

The following table outlines potential conditions for the selective demethylation of the 4-methoxy group in this compound, based on methodologies applied to similar substrates.

| Reagent System | Solvent | Temperature | Potential Product | Reference Methodology |

| Aluminum Chloride (anhydrous) | Ether | Room Temperature | 2-bromo-4,5-dihydroxybenzoic acid | Selective demethylation of flavanones ias.ac.in |

| Potassium Hydroxide (excess) | Ethylene Glycol | 120-180 °C | 2-bromo-4,5-dihydroxybenzoic acid | Demethylation of 3,5-dimethoxybenzoic acid |

| Sodium Ethoxide (C₂H₅SNa) | N,N-Dimethylformamide (DMF) | Reflux | 2-bromo-4,5-dihydroxybenzoic acid | Demethylation of ortho-methoxy groups in aromatic alcohols google.com |

The mechanism of demethylation often involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the methoxy group's oxygen atom, followed by nucleophilic attack to cleave the methyl-oxygen bond. ias.ac.ingoogle.com In the case of using strong bases like KOH in ethylene glycol, the reaction likely proceeds via a nucleophilic aromatic substitution mechanism or by promoting the cleavage of the aryl-methyl ether bond at elevated temperatures. The success of these reactions would depend on the careful control of stoichiometry and reaction parameters to favor the demethylation of the 4-methoxy group over any potential side reactions, such as decarboxylation or interaction with the 5-hydroxyl group.

Hydroxylation and Other Substitutions on the Aromatic Core

The aromatic core of this compound is substituted with both activating (hydroxyl and methoxy) and deactivating (bromo and carboxyl) groups. The hydroxyl and methoxy groups are ortho-, para-directing, while the bromine atom is also ortho-, para-directing but deactivating. The carboxyl group is a meta-directing and deactivating group. The positions available for further substitution are C-3 and C-6. The directing effects of the existing substituents will govern the regioselectivity of electrophilic aromatic substitution reactions.

Hydroxylation:

Direct hydroxylation of the aromatic ring would introduce an additional hydroxyl group. Given the directing effects of the existing substituents, the most likely position for electrophilic hydroxylation would be at the C-6 position, which is ortho to the strongly activating hydroxyl group and para to the methoxy group. However, the steric hindrance from the adjacent bromine atom at C-2 might influence the outcome. Reagents for aromatic hydroxylation often involve strong oxidizing agents or enzymatic methods.

Other Electrophilic Substitutions:

Other electrophilic substitution reactions, such as nitration or further halogenation, are also plausible. The synthesis of related compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde from veratraldehyde involves nitration and bromination steps, indicating the feasibility of such substitutions on this type of substituted benzene ring. researchgate.net

Nitration: Introduction of a nitro group (-NO₂) would likely occur at the C-6 position due to the directing effects of the hydroxyl and methoxy groups.

Halogenation: Further bromination or chlorination would also be directed to the C-6 position.

The following table summarizes potential electrophilic substitution reactions on the aromatic core of this compound.

| Reaction | Reagent | Potential Position of Substitution | Potential Product |

| Nitration | HNO₃/H₂SO₄ | C-6 | 2-bromo-5-hydroxy-4-methoxy-6-nitrobenzoic acid |

| Bromination | Br₂/FeBr₃ | C-6 | 2,6-dibromo-5-hydroxy-4-methoxybenzoic acid |

| Chlorination | Cl₂/AlCl₃ | C-6 | 2-bromo-6-chloro-5-hydroxy-4-methoxybenzoic acid |

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid side reactions, such as oxidation of the hydroxyl group or cleavage of the methoxy group, especially under harsh acidic or oxidizing conditions. The interplay of electronic and steric effects of the substituents makes the precise prediction of reaction outcomes complex without specific experimental validation for this particular molecule.

Derivatives and Analogues of 2 Bromo 5 Hydroxy 4 Methoxybenzoic Acid

Synthetically Derived Medicinal Chemistry Intermediates

The unique substitution pattern of this benzoic acid derivative allows it to be a crucial component in the synthesis of several classes of therapeutic agents and other bioactive molecules.

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a pivotal intermediate in the synthesis of (-)-Galantamine, a medication used to treat Alzheimer's disease. In a common synthetic route, the benzoic acid is first converted into its more reactive acid chloride form. This is typically achieved by treating it with an agent like thionyl chloride, often in the presence of a catalyst such as N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov The resulting 2-bromo-5-hydroxy-4-methoxybenzoyl chloride is then coupled with a key amine intermediate, N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine, to form an amide. organic-chemistry.orgnih.gov This amide contains the core components of the two aromatic rings required for the galantamine structure. Subsequent intramolecular reactions forge the final heterocyclic framework of the therapeutic agent. An alternative approach involves using a protected form, such as 2-Bromo-4-methoxy-5-(4-methoxy-benzyloxy)-benzoic Acid, in the synthesis. researchgate.net

Derivatives of methoxybenzoic acid are instrumental in building other classes of bioactive compounds. Notably, 2-bromo-5-methoxybenzoic acid, a closely related analogue, is a key intermediate in the synthesis of urolithins. nih.gov Urolithins are metabolites produced by gut microflora from dietary ellagic acid and are recognized for their potential health benefits. google.com The synthesis often involves a copper-catalyzed reaction, such as the Hurtley reaction, where 2-bromo-5-methoxybenzoic acid is coupled with resorcinol (B1680541) derivatives to construct the core 6H-dibenzo[b,d]pyran-6-one structure of urolithins. researchgate.netnih.gov

Furthermore, these urolithins can serve as raw materials for anthraquinone (B42736) drugs that exhibit antitumor activity. nih.gov Anthraquinones are a major class of anticancer agents, with some synthetic analogues like Mitoxantrone being used in chemotherapy. mdpi.com The planar anthraquinone structure is known to intercalate with DNA and inhibit enzymes like topoisomerase, which are crucial for cancer cell proliferation. The development of new anthraquinone derivatives is an active area of research aimed at producing agents with improved efficacy and reduced side effects.

The utility of halogenated benzoic acids extends to the synthesis of various heterocyclic systems.

Substituted Aminobenzacridines: The synthesis of aminobenzacridine structures can be achieved using ortho-halobenzoic acids as starting materials. These reactions typically involve the copper-catalyzed arylation of β-dicarbonyl compounds, demonstrating the versatility of bromo-substituted benzoic acids in forming complex aromatic systems.

Dibenzo[b,f]thiepinones: While direct synthesis from this compound is not commonly cited, a general strategy for creating the dibenzo[b,f]thiepinone core involves thiosalicylic acid derivatives. A plausible synthetic route would involve the conversion of the bromobenzoic acid to a thiosalicylic acid analogue via nucleophilic substitution of the bromide. This thiol-containing intermediate can then be reacted with an activated halobenzene, such as 1-chloro-2-nitrobenzene, followed by reduction and intramolecular cyclization to yield the tricyclic thiepinone system. This highlights a potential application for creating sulfur-containing heterocyclic compounds.

Isoindolinone Analogues: Related precursors are used to synthesize bromo-hydroxy-isoindolinone structures. For instance, 6-bromo-5-hydroxy-1-isoindolinone, an important pharmaceutical intermediate, can be synthesized in a multi-step process starting from 1-bromo-4-methoxy-2-methylbenzene. This underscores the value of bromo-methoxy-substituted aromatics in building the isoindolinone framework, which is present in many natural products and medicinally active compounds.

Diverse Synthetic Precursors and Complex Building Blocks

Beyond its direct use, this compound is part of a broader family of halogenated building blocks that provide access to a wide array of complex molecules.

The corresponding aldehyde, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) (also known as 6-Bromoisovanillin), is a valuable synthetic precursor in its own right. It serves as a key starting material for producing the title benzoic acid. The transformation is a straightforward oxidation of the aldehyde group to a carboxylic acid. For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde can be oxidized using sodium chlorite (B76162) and sulfamic acid to yield this compound, which is then used in the synthesis of galantamine. organic-chemistry.orgnih.gov This aldehyde is a versatile building block for pharmaceuticals, agrochemicals, and other specialty chemicals due to its unique structural and reactive properties.

The broader class of halogenated benzoic acids is of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms like bromine or chlorine can significantly alter a molecule's pharmacokinetic properties. For instance, the introduction of bromine into certain benzoic acid derivatives led to improved bioavailability in the development of VLA-4 antagonists.

Modern synthetic methods continue to expand the toolkit for creating these compounds. Palladium-catalyzed meta-C–H halogenation techniques allow for the direct and selective introduction of bromine or chlorine onto the benzoic acid ring, providing access to substitution patterns that are difficult to achieve through classical methods. Furthermore, general methods for producing 2-halogenated benzoic acids with high regioselectivity are continuously being refined, highlighting the ongoing importance of these structures as synthetic intermediates. The carboxyl group of benzoic acid itself is a meta-director in electrophilic aromatic substitution reactions like halogenation.

Interactive Data Table: Synthetic Applications

| Target Compound Class | Key Intermediate | Synthetic Reaction Type | Ref. |

| (-)-Galantamine | 2-Bromo-5-hydroxy-4-methoxybenzoyl chloride | Amide Coupling | organic-chemistry.org, nih.gov |

| Urolithin Derivatives | 2-Bromo-5-methoxybenzoic acid | Copper-Catalyzed Coupling (Hurtley Reaction) | researchgate.net, nih.gov |

| Dibenzo[b,f]thiepinones | Thiosalicylic acid derivative | Nucleophilic Aromatic Substitution & Cyclization | |

| Isoindolinone Analogues | 1-Bromo-4-methoxy-2-methylbenzene | Multi-step synthesis |

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties in the Formation of Metal Complexes

While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of its analogues, such as other substituted benzoic acids, provides significant insight into its potential as a ligand. The carboxylate group is the primary site for coordination with metal ions, offering various binding modes, including monodentate, bidentate chelating, and bridging. The presence of the hydroxyl and methoxy (B1213986) groups can influence the electronic properties and steric environment of the carboxylate, thereby modulating the stability and structure of the resulting metal complexes.

For instance, studies on lanthanide complexes with substituted benzoic acids, such as 3-dimethylaminobenzoic acid, have demonstrated the formation of dimeric structures where the carboxylate groups bridge the metal centers. mdpi.com It is plausible that this compound and its deprotonated forms could act as versatile ligands for a range of metal ions, including lanthanides. The hard oxygen donors of the carboxylate and hydroxyl groups are particularly suitable for coordinating with hard metal ions like the lanthanides. The resulting complexes could exhibit interesting photoluminescent or magnetic properties, a common feature of lanthanide coordination compounds.

The formation of coordination polymers is also a likely outcome when using ligands like this compound. Research on 4-hydroxybenzoic acid has shown its ability to form coordination polymers with various metal ions, creating extended one-, two-, or three-dimensional networks. rsc.org The specific architecture of these polymers is influenced by the coordination geometry of the metal ion and the bridging capabilities of the ligand. In the case of this compound, the potential for the hydroxyl group to participate in coordination, in addition to the carboxylate bridge, could lead to the formation of robust and complex polymeric structures.

Table 1: Potential Coordination Modes of 2-Bromo-5-hydroxy-4-methoxybenzoate

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Transition metals, Lanthanides |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. | Transition metals, Lanthanides |

| Bidentate Bridging | The carboxylate group bridges two metal ions. | Transition metals, Lanthanides |

| Mixed-donor Bridging | Both the carboxylate and hydroxyl groups participate in bridging metal centers. | Lanthanides, Alkaline earth metals |

Investigation of Supramolecular Interactions within Crystal Structures

The solid-state structure of this compound and its derivatives is expected to be governed by a network of supramolecular interactions, primarily hydrogen bonding and π–π stacking. These non-covalent forces are crucial in determining the packing of molecules in the crystal lattice and, consequently, the material's physical properties.

Hydrogen Bonding:

The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently forming centrosymmetric dimers through O–H···O interactions. This is a common motif in the crystal structures of many benzoic acid derivatives. researchgate.netmdpi.com Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the bromine atom can act as weak hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks. nih.gov

π–π Stacking:

Aromatic rings, such as the benzene (B151609) ring in this compound, can interact through π–π stacking. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings. The geometry of the stacking can be face-to-face or, more commonly, offset (displaced). The presence of substituents on the aromatic ring significantly influences the nature and strength of these interactions. Electron-withdrawing groups, like the bromine atom, and electron-donating groups, like the hydroxyl and methoxy groups, can create a quadrupole moment on the aromatic ring, affecting the preferred stacking arrangement. mdpi.comresearchgate.net

Table 2: Key Supramolecular Interactions in Substituted Benzoic Acids

| Interaction Type | Description | Key Functional Groups Involved |

| Hydrogen Bonding (Intermolecular) | Formation of dimers and extended networks. | Carboxylic acid, Hydroxyl |

| Hydrogen Bonding (Intramolecular) | Formation of internal ring structures affecting molecular conformation. | ortho-Hydroxyl and Carboxylic acid |

| π–π Stacking | Attraction between aromatic rings leading to stacked arrangements. | Benzene ring |

| Halogen Bonding | Non-covalent interaction involving the bromine atom as a halogen bond donor. | Bromine atom and an electron donor |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR have been instrumental in mapping the proton and carbon frameworks of 2-Bromo-5-hydroxy-4-methoxybenzoic acid.

Elucidation of Molecular Structure using ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The analysis of the ¹H NMR spectrum of this compound, as detailed in the supplementary materials of a study by Battisti et al. (2023), reveals distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the acidic and hydroxyl protons. The specific chemical shifts and coupling patterns are consistent with the assigned substitution pattern on the benzoic acid core.

Carbon Connectivity and Functional Group Assignment via ¹³C NMR Spectroscopy

Complementing the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a detailed view of the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound, also available in the supplementary data from Battisti et al. (2023), displays a unique signal for each carbon atom in the structure. These signals confirm the presence of the carboxylic acid group, the aromatic carbons with their distinct electronic environments due to the varied substituents, and the methoxy carbon.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | Data available in supplementary materials of Battisti et al. (2023) | Aromatic CH, Methoxy (OCH₃), Hydroxyl (OH), Carboxylic Acid (COOH) |

| ¹³C NMR | Data available in supplementary materials of Battisti et al. (2023) | Aromatic C, Carbonyl (C=O), Methoxy (OCH₃) |

Note: Specific peak values are contained within the cited supplementary materials and are not reproduced here.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Identification through Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a specific experimental spectrum for this compound was not found, the expected vibrational frequencies can be inferred from data for closely related compounds such as benzoic acid and substituted phenols.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| O-H (Phenol) | ~3600 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid/Ether) | 1300 - 1000 | Stretching |

| C-Br | 700 - 500 | Stretching |

Note: These are expected ranges based on characteristic functional group absorptions.

The broad O-H stretching bands from both the carboxylic acid and the phenolic hydroxyl group are key features. The carbonyl (C=O) stretch of the carboxylic acid is also a strong, characteristic absorption. The presence of aromatic C=C stretching bands further confirms the benzene (B151609) core, while absorptions in the lower wavenumber region would indicate the C-O and C-Br stretches.

Raman and Surface-Enhanced Raman Scattering (SERS) Studies on Related Benzoic Acid Derivatives

Vibrational spectroscopy is a powerful tool for studying the influence of functional groups and weak intermolecular interactions in crystalline structures. ias.ac.in Raman spectroscopy, in particular, provides detailed information about the vibrational modes of a molecule, which are sensitive to its chemical environment and structure. ias.ac.inresearchgate.net For benzoic acid derivatives, the nature and position of substituents systematically influence their physical and chemical properties, which is reflected in their Raman spectra. ias.ac.in

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto a roughened metal surface, typically silver or gold nanoparticles. researchgate.netedinst.com This enhancement allows for the detection of minute quantities of an analyte and provides insights into the molecule's orientation and interaction with the metal surface. edinst.comlinfield.edu

Studies on hydroxybenzoic acids, such as 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), provide valuable comparative data. The adsorption behavior of these molecules on silver nanoparticles is highly dependent on pH and the position of the hydroxyl group. nih.gov For instance, 4-hydroxybenzoic acid is thought to adsorb onto silver nanoparticles via its ionized carboxyl group, adopting a tilted orientation on the surface. nih.gov In contrast, 2-hydroxybenzoic acid (salicylic acid) and 3-hydroxybenzoic acid are believed to link to the metal through the carboxylate group, standing more or less perpendicular to the surface. nih.gov

The SERS enhancement is attributed to two main mechanisms: an electromagnetic mechanism, stemming from localized surface plasmons on the metal surface, and a chemical mechanism, which can involve a charge transfer between the molecule and the metal. nih.gov For some hydroxybenzoates, a charge transfer process from the silver nanoparticles to the adsorbate is a key contributor to the selective enhancement of certain vibrational bands. nih.gov

The table below details the prominent Raman and SERS bands observed for 4-hydroxybenzoic acid (HBA), a structural analogue of the title compound, highlighting the shifts and enhancements that occur upon adsorption to a silver surface.

| Raman Shift (cm⁻¹) (Solid HBA) | SERS Shift (cm⁻¹) (Ag Colloid) | Vibrational Assignment |

|---|---|---|

| 1682 | - | ν(C=O) - Carbonyl stretch |

| 1614 | 1608 | ν(CC) - Ring stretch (8a) |

| 1594 | - | ν(CC) - Ring stretch (8b) |

| - | 1386 | νs(COO⁻) - Symmetric carboxylate stretch |

| 1294 | 1298 | δ(OH) + ν(C-O) |

| 1172 | 1176 | δ(CH) |

| 850 | 848 | Ring breathing |

| - | 238 | ν(Ag-O) - Silver-oxygen stretch |

Data compiled from studies on 4-hydroxybenzoic acid. lookchem.com The appearance of a strong symmetric carboxylate stretch (νs(COO⁻)) and the silver-oxygen stretch (ν(Ag-O)) in the SERS spectrum, coupled with the disappearance of the carbonyl stretch (ν(C=O)), confirms the deprotonation of the carboxylic acid and its chemical adsorption onto the silver surface. nih.govlookchem.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The diffraction pattern is a unique fingerprint of the crystalline solid's lattice structure. libretexts.org

Determination of Three-Dimensional Crystal Structures (e.g., Single-Crystal X-ray Diffraction for Related Complexes and Derivatives)

A detailed three-dimensional X-ray study of anisic acid (p-methoxybenzoic acid) shows that the molecules form centrosymmetric hydrogen-bonded dimers in the crystal. colab.wsrsc.org This dimer formation, where the carboxyl groups of two molecules are linked by a pair of O–H···O hydrogen bonds, is a characteristic and dominant structural feature of nearly all crystalline carboxylic acids. researchgate.netresearchgate.net

In the case of anisic acid, these intermolecular forces can distort the molecule from a perfectly planar configuration. colab.wsrsc.org The atoms of the carboxyl group and the methyl carbon of the methoxy group are slightly displaced from the plane of the benzene ring. colab.ws The crystal structure of 4-(4-Bromobenzenesulfonamido)benzoic acid likewise shows the formation of these characteristic carboxylic acid dimers. researchgate.net

The crystallographic data for anisic acid, a representative related compound, are presented below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 ± 0.03 |

| b (Å) | 10.95 ± 0.02 |

| c (Å) | 3.98 ± 0.01 |

| β (°) | 98° 40′ ± 10′ |

| Z (Molecules/Unit Cell) | 4 |

| O–H···O H-Bond (Å) | 2.643 |

Crystallographic data for p-methoxybenzoic acid (anisic acid). colab.wsrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. Through DFT calculations, researchers can elucidate the electronic properties and predict the behavior of 2-Bromo-5-hydroxy-4-methoxybenzoic acid and its analogues with a high degree of accuracy.

Electronic Structure and Molecular Orbital Analysis for the Compound and its Analogues

DFT studies are instrumental in understanding the electronic structure of this compound. The distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds can all be modeled. For instance, in analogous substituted benzoic acids, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.98 eV |

| LUMO Energy | -2.52 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.46 eV |

| Ionization Potential (I) | 6.98 eV |

| Electron Affinity (A) | 2.52 eV |

| Global Hardness (η) | 2.23 eV |

| Global Electrophilicity Index (ω) | 3.50 eV |

| Chemical Potential (μ) | -4.75 eV |

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations are also employed to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and to explore the conformational landscape of the molecule. For the analogous compound 5-Bromo-2-Hydroxybenzaldehyde, DFT has been used to perform vibrational frequency analysis. nih.gov The calculated vibrational modes can be compared with experimental data to confirm the molecular structure. nih.gov

The conformational preferences of this compound are determined by the rotational barriers around its single bonds, particularly the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) and hydroxyl groups. DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers. The presence of intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can significantly influence the preferred conformation.

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid, hydroxyl, and methoxy groups, indicating these are likely sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive potential, making them susceptible to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution on the aromatic ring. In studies of the analogous 4-bromo-3-(methoxymethoxy) benzoic acid, the MEP plot revealed a negative potential region surrounding the oxygen atoms. semanticscholar.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are crucial in drug discovery and design.

Prediction of Ligand-Receptor Interactions and Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them based on their binding energy. This allows for the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor.

While specific docking studies for this compound are not extensively documented, research on analogous benzoic acid derivatives provides insight into the types of interactions that can be expected. For example, studies on sulfamoyl benzoic acid analogues have utilized computational docking to rationalize their specific agonist activity at the LPA2 receptor. nih.govacs.org Similarly, docking simulations of hydroxybenzoic acids with acetylcholinesterase have been performed to understand their inhibitory activity. nih.gov The binding of substituted benzoic acids to proteins like bovine serum albumin has also been investigated, revealing that the electron-density distribution in the aromatic ring is crucial for binding affinity. nih.gov

| Type of Interaction | Description | Relevant Functional Groups |

|---|---|---|

| Hydrogen Bonding | Crucial for specificity and affinity, involving hydrogen bond donors and acceptors. | Carboxylic acid, Hydroxyl group |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Benzene ring |

| Halogen Bonding | Non-covalent interaction involving the bromine atom as a halogen bond donor. | Bromo group |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Carboxylic acid, Hydroxyl, Methoxy groups |

Analysis of Molecular Orientation and Conformational Changes upon Binding

Molecular docking not only predicts binding affinity but also reveals the specific orientation of the ligand within the binding pocket and any conformational changes that may occur in both the ligand and the receptor upon binding. The analysis of the docked pose can identify key amino acid residues in the receptor that are involved in the interaction.

For this compound, the carboxylic acid group would likely form strong hydrogen bonds with polar residues in a receptor's active site. The hydroxyl and methoxy groups could also participate in hydrogen bonding or other polar interactions. The benzene ring can engage in hydrophobic interactions, and the bromine atom may form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.

Molecular dynamics simulations can further refine the docked complex, providing insights into the stability of the binding mode and the dynamic behavior of the ligand-receptor complex over time. For instance, a study on a methoxycinnamic acid derivative used molecular dynamics to reveal the stability of its interaction with the COX-1 protein. researchgate.netfip.org These simulations can reveal subtle conformational adjustments that are critical for biological activity.

Advanced Thermochemical and Kinetic Studies

Theoretical investigations into the thermochemical and kinetic properties of this compound and its related complexes are instrumental in understanding its reactivity and stability. These studies employ sophisticated computational models to predict thermodynamic parameters and reaction kinetics, offering a molecular-level understanding of its behavior under various conditions.

Thermodynamic Property Determinations (e.g., Heat Capacities of Related Complexes)

Currently, specific experimental data on the heat capacities of this compound or its metal complexes are not available in publicly accessible literature. However, it is a common practice in computational chemistry to predict such thermodynamic properties. For related compounds, such as various substituted benzoic acids, theoretical calculations have been successfully employed to determine parameters like heat capacity (Cp), enthalpy (H), and Gibbs free energy (G). These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can model the vibrational frequencies of the molecule and subsequently derive its thermodynamic functions.

While awaiting specific experimental validation for this compound, the scientific community relies on these established theoretical methodologies to estimate its thermodynamic behavior.

Analysis of Thermal Decomposition and Stability via Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating the thermal stability and decomposition of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, indicating stages of decomposition, while DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition processes.

Without direct experimental TGA and DSC data for this compound, a detailed analysis of its specific thermal decomposition pathway and stability remains a subject for future research. The application of these techniques would be invaluable in establishing a comprehensive thermal profile for this compound.

Due to the lack of specific experimental data from the literature search, data tables for thermodynamic properties and thermal analysis could not be generated.

Exploration of Biological Activities and Pharmacological Applications

Role in Drug Discovery and Development Pipelines

The utility of 2-Bromo-5-hydroxy-4-methoxybenzoic acid is prominently demonstrated by its application as a foundational scaffold in the synthesis of complex therapeutic molecules. Its defined chemical structure, featuring bromo, hydroxyl, and methoxy (B1213986) groups, offers versatile reaction sites for constructing intricate molecular architectures.

Precursor for Anti-aging (Urolithins) and Antineoplastic (Anthraquinone) Agents

The structural backbone of this compound also serves as a key intermediate in the synthesis of urolithins, specifically Urolithin A. google.comsigmaaldrich.com Urolithins are metabolites produced by gut microflora from ellagitannins and are recognized for their potential anti-aging effects, such as restoring mitochondrial function. google.comepo.org The synthesis of Urolithin A can be achieved through a process known as the Ullmann reaction, which involves coupling 2-bromo-5-methoxybenzoic acid with resorcinol (B1680541). epo.org Furthermore, Urolithin A itself is described as a raw material for producing anthraquinone (B42736) drugs that possess significant antitumor activity. google.com This positions 2-bromo-5-methoxybenzoic acid as a precursor in a synthetic pathway leading to compounds investigated for both anti-aging and antineoplastic applications.

Receptor Modulation and Signaling Pathway Interference

While this compound is primarily a synthetic intermediate, its core structure is related to classes of compounds known for their ability to interact with and modulate critical biological receptors, such as the estrogen receptor.

Estrogen Receptor Agonism and Antagonism by Related Dibenzopyranone and Dibenzopyran Derivatives

Structurally related compounds, such as dibenzopyranones and dibenzopyrans, which share a core heterocyclic system that can be synthesized from benzoic acid derivatives, have been investigated for their ability to modulate estrogen receptors (ER). nih.gov These compounds are of interest as potential Selective Estrogen Receptor Modulators (SERMs), which can exhibit either agonist (estrogen-like) or antagonist (estrogen-blocking) activity depending on the target tissue. nih.gov Research into novel dibenzopyranone and dibenzopyran derivatives has shown that these molecules can be screened for both anti-osteoporotic (an agonist effect desirable in bone) and anti-uterotrophic (an antagonist effect) activities. nih.gov Studies have found some of these compounds to be moderately active, demonstrating the potential for this chemical class to influence ER-mediated pathways. nih.gov The development of such agents is crucial, as ERα is a well-validated therapeutic target in breast cancer, and overcoming resistance to existing therapies is a significant clinical challenge. nih.gov

Enzymatic Inhibition and Biological Target Interactions

The benzoic acid scaffold is a common motif in molecules designed to inhibit specific enzymes. Investigations into structurally related derivatives have revealed potential for targeting enzymes involved in processes like pigmentation.

Investigations into Tyrosinase Inhibitory Activities of Structurally Related Benzoic Acid Derivatives

A range of benzoic acid derivatives have been synthesized and studied for their ability to inhibit tyrosinase, a key enzyme in the production of melanin (B1238610). nih.govtandfonline.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a target for dermatological and cosmetic applications. Studies have shown that various substituted benzoic acid derivatives exhibit inhibitory potential against this enzyme. nih.govtandfonline.com The mechanism of inhibition is thought to involve the ability of the benzoic acid structure to chelate the copper ions present in the active site of the tyrosinase enzyme. researchgate.net

Research has explored the structure-activity relationships among these derivatives, revealing that the nature and position of substituents significantly impact inhibitory potency. nih.govacs.org For instance, certain hydroxyl-substituted benzoic acid derivatives have shown potent, noncompetitive, and reversible inhibition of tyrosinase. nih.gov Some synthesized derivatives have demonstrated significantly lower IC₅₀ values (indicating higher potency) than the well-known inhibitor, kojic acid. tandfonline.comnih.gov

Data on Tyrosinase Inhibition by Benzoic Acid Derivatives

The following table summarizes the inhibitory concentration (IC₅₀) values for selected benzoic acid derivatives against tyrosinase, as reported in scientific literature. Lower IC₅₀ values indicate greater potency.

| Compound Class | Specific Derivative Example | Reported IC₅₀ (µM) | Reference Standard (Kojic Acid) IC₅₀ (µM) |

| Benzoic Acid Derivative | Compound 7 (a synthesized benzamide) | 1.09 | 16.67 |

| Hydroxy-Substituted Benzoic Acid Ester | (2-(3-methoxyphenoxy)-2-oxoethyl 2, 4-dihydroxybenzoate) 4d | 23.8 | 16.7 |

| Cinnamic Acid Derivative (for comparison) | (2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c | 5.7 | 16.7 |

This table is generated from data presented in multiple research articles for illustrative purposes. tandfonline.comnih.gov

Broader Therapeutic Potentials of Related Compounds

Phenolic compounds, including a wide array of hydroxybenzoic acid derivatives, are recognized for possessing significant biological properties, such as anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. nih.govnih.govglobalresearchonline.net

Derivatives of hydroxybenzoic acid have demonstrated notable anti-inflammatory effects through various mechanisms. A key mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and proteases. nih.govnih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting the enzyme trypsin compared to acetylsalicylic acid. nih.gov

Another significant anti-inflammatory pathway involves the modulation of cellular signaling and cytokine production. nih.gov 4-Hydroxybenzoic acid (4-HB) has been shown to exert an anti-inflammatory effect by directly inhibiting the NLRP3 inflammasome, which in turn suppresses the production and release of pro-inflammatory cytokines like IL-1β. nih.gov This inhibition is partly achieved by reducing the production of reactive oxygen species (ROS), which are key activators of the NLRP3 inflammasome. nih.gov In studies related to inflammatory bowel disease, 4-HB was found to reduce levels of pro-inflammatory cytokines IL-4, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. nih.gov Similarly, 5-acetamido-2-hydroxy benzoic acid has shown a potent anti-inflammatory effect in research models. mdpi.com

Hydroxybenzoic acids and their derivatives constitute a class of compounds with established antimicrobial properties against a range of pathogens, including drug-resistant strains. nih.govglobalresearchonline.netrasayanjournal.co.in Their effectiveness is often linked to their chemical structure, particularly their lipophilicity, which facilitates interaction with and disruption of bacterial cell membranes. mdpi.com Increased lipophilicity allows the compounds to insert into the phospholipid bilayer, destabilizing the membrane, increasing its permeability, and ultimately leading to bacterial cell death. mdpi.com

For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as having the cell membrane of Staphylococcus aureus as one of its targets. nih.gov Studies have shown that various hydroxybenzoic acids are effective against both Gram-positive and some Gram-negative bacteria. nih.govnih.gov A novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli. mdpi.com The table below summarizes the minimum inhibitory concentration (MIC) for several related compounds against various microorganisms.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | nih.gov |

| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 160 | nih.gov |

| trans 4-hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100-170 | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Methicillin-resistant Staphylococcus haemolyticus | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Staphylococcus aureus | >100 | mdpi.com |

The antioxidant activity of hydroxybenzoic acids is one of their most well-documented properties. globalresearchonline.net This capacity is largely dependent on the number and arrangement of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. ffhdj.comnih.gov Generally, the antioxidant potential increases with the number of hydroxyl groups. nih.gov

Studies comparing different hydroxybenzoic acids have consistently shown that compounds with more hydroxyl groups exhibit stronger antioxidant effects. For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) demonstrates higher radical scavenging activity than protocatechuic acid, which has two hydroxyl groups. nih.govsemanticscholar.orgscispace.com The presence of ortho-dihydroxy groups is also noted to enhance activity. nih.gov Various assays are used to quantify this potential, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov Research has found that benzylic acid-derived bromophenols are effective DPPH and ABTS radical scavengers. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values from a DPPH radical scavenging assay for several hydroxybenzoic acids, illustrating the structure-activity relationship.

| Compound | DPPH Radical Scavenging IC50 (μM) | Reference |

|---|---|---|

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | 2.42 | nih.gov |

| 2,3-Dihydroxybenzoic acid | Slightly lower ability than Gallic acid | nih.gov |

| 2,5-Dihydroxybenzoic acid | Slightly lower ability than Gallic acid | nih.gov |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Slightly lower ability than Gallic acid | nih.gov |

| 2,4-Dihydroxybenzoic acid | >120,000 (lowest activity) | nih.gov |

| 3,5-Dihydroxybenzoic acid | >1000 (low activity) | nih.gov |

A growing body of evidence suggests that various derivatives of hydroxybenzoic acid possess anticancer properties, acting through mechanisms that include the induction of apoptosis (programmed cell death) and autophagy. mdpi.comphcog.com

For example, 2-hydroxy-4-methoxy benzoic acid has been shown to inhibit the proliferation of SK-MEL-28 melanoma cells by stimulating both apoptosis and autophagy. phcog.com This was associated with the phosphorylation of key signaling proteins like ERK, p38, and JNK. phcog.com Similarly, certain methylated and acetylated bromophenol derivatives have been found to inhibit the viability of leukemia K562 cells and induce apoptosis. mdpi.com

Studies on other related compounds, such as 4-hydroxybenzoic acid and vanillic acid, have demonstrated a dose- and time-dependent decrease in the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells. nih.gov A chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from a benzaldehyde (B42025) precursor, exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net

The table below summarizes the cytotoxic activity of selected related compounds against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | researchgate.net |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4) | K562 (Leukemia) | Inhibited viability, induced apoptosis | mdpi.com |

| 4-hydroxybenzoic acid (4-HBA) | K562/Dox (Resistant Leukemia) | Decreased viability (66.32% at 10mM, 96h) | nih.gov |

| Vanillic acid (VA) | K562/Dox (Resistant Leukemia) | Decreased viability (35.94% at 10mM, 96h) | nih.gov |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | SK-MEL-28 (Melanoma) | Induced apoptosis and autophagy | phcog.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of pharmaceutical and chemical industries is increasingly linked to the adoption of green chemistry principles, which aim to reduce environmental impact and improve efficiency. ispe.orgnih.gov Future research should prioritize the development of novel and sustainable synthetic routes for 2-Bromo-5-hydroxy-4-methoxybenzoic acid that are not only efficient but also environmentally benign.

Key areas for exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions, often in aqueous media. mdpi.com This approach can significantly reduce the need for hazardous reagents and solvents.

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and minimized waste generation. ispe.org This technique is particularly advantageous for managing exothermic reactions and hazardous intermediates.

Green Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is crucial. mdpi.comacs.org The ideal solvent would be non-toxic, renewable, and easily recyclable.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org Future routes should be evaluated based on their process mass intensity (PMI) to quantify waste generation.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that start from renewable resources, such as lignin-based benzoic acid derivatives, rather than petroleum-based precursors. mdpi.comrsc.org

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, supercritical fluids, bio-solvents mdpi.com |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), reusable catalysts ispe.orgpfizer.com |

| Process | Batch processing | Continuous flow synthesis ispe.org |

| Feedstocks | Petroleum-based | Renewable resources (e.g., lignin) rsc.org |

| Efficiency Metric | Yield | Atom Economy, Process Mass Intensity (PMI) |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activity. Its structural similarity to 3-amino-5-hydroxybenzoic acid (AHBA), a starter unit for the biosynthesis of maytansinoids, and its potential as a precursor for urolithin analogs, highlights its therapeutic promise. acs.orgnih.gov

Future research should focus on:

Anticancer Agents: Given that maytansinoids are potent tubulin inhibitors and urolithin A has demonstrated anti-proliferative activity, synthesizing derivatives of this compound as potential anticancer drugs is a logical step. acs.orgmdpi.com Modifications could include altering the substituents on the aromatic ring or derivatizing the carboxylic acid group to amides or esters.

Enzyme Inhibitors: Benzoic acid derivatives have been successfully designed as inhibitors for various enzymes, including neuraminidase, acetylcholinesterase, and carbonic anhydrases. nih.govnih.gov Future work could involve creating libraries of derivatives to screen against a panel of therapeutically relevant enzymes.

Antimicrobial and Analgesic Compounds: Research has shown that novel benzohydrazide derivatives of the related 2-bromo-5-methoxybenzoic acid exhibit promising analgesic, antifungal, and antibacterial activities. nih.gov This suggests that similar derivatization of this compound could yield compounds with valuable antimicrobial or analgesic properties.

Neuroprotective Agents: Some benzoic acid derivatives have been identified as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), offering neuroprotective properties. nih.gov Designing derivatives that can cross the blood-brain barrier would be a key challenge in developing treatments for neurodegenerative diseases.

In-depth Mechanistic Elucidation of Biological Interactions

Understanding how a compound or its derivatives interact with biological systems at a molecular level is fundamental to drug development. For this compound, the specific mechanisms of action are largely unexplored.

Future investigations should aim to:

Identify Molecular Targets: A crucial first step is to identify the specific proteins, enzymes, or receptors that interact with the compound and its derivatives. Techniques like affinity chromatography, proteomics, and thermal shift assays can be employed for this purpose. For instance, based on the activities of related compounds, potential targets could include tubulin, carbonic anhydrases, or components of mitochondrial pathways. acs.orgnih.gov

Elucidate Signaling Pathways: Once a target is identified, the next step is to understand how binding to this target affects cellular signaling pathways. This could involve studying downstream effects on gene expression, protein phosphorylation, or metabolic fluxes. For example, if derivatives show anticancer activity, investigating their impact on apoptosis, cell cycle regulation, and inflammatory pathways would be critical. mdpi.com

Investigate Mitochondrial Effects: Urolithin A, a potential metabolic product of related structures, is known to enhance mitochondrial health by stimulating mitophagy. nih.govresearchgate.netnih.gov It is therefore a high priority to investigate whether this compound or its derivatives can modulate mitochondrial function, which could have implications for age-related diseases.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic investigation into how chemical structure relates to biological activity (SAR) and physicochemical properties (SPR) is essential for optimizing lead compounds.

Future research should systematically:

Modify Functional Groups: The three key functional groups on the this compound ring—the bromine atom, the hydroxyl group, and the methoxy (B1213986) group—should be systematically modified. For example, replacing bromine with other halogens (fluorine, chlorine) or pseudo-halogens could modulate lipophilicity and binding interactions. acs.org

Explore Positional Isomerism: Synthesizing and testing isomers where the substituents are moved to different positions on the benzoic acid ring can provide crucial information about the spatial requirements for biological activity.

Analyze Physicochemical Properties: SPR studies should correlate structural modifications with key properties like solubility, permeability, plasma protein binding, and metabolic stability. For example, studies on other substituted benzoic acids have shown that electron-density distribution in the aromatic ring significantly influences albumin affinity, a key determinant of a drug's pharmacokinetic profile. nih.gov

| Position/Group | Proposed Modifications | Potential Impact |

|---|---|---|

| C2-Bromo | Replace with F, Cl, I, CN, CF3 | Alters electronics, lipophilicity, and potential for halogen bonding |

| C5-Hydroxy | Convert to ether or ester; replace with amine or thiol | Modifies hydrogen bonding capacity and metabolic stability |

| C4-Methoxy | Vary alkyl chain length (ethoxy, propoxy); replace with other electron-donating groups | Influences steric bulk and electronic properties |

| C1-Carboxylic Acid | Convert to amides, esters, or bioisosteres (e.g., tetrazole) | Impacts acidity, solubility, and cell permeability |

Integration of Advanced Computational Modeling for Predictive Drug Design

In silico methods are indispensable in modern drug discovery, enabling the rapid screening of virtual compounds and the prediction of their properties, thereby saving time and resources. nanobioletters.com

Future research should leverage computational tools to:

Perform Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of identified biological targets. nih.govresearchgate.net This can help prioritize which derivatives to synthesize and test.

Develop QSAR/QSBR Models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models can be built to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity or biodegradability. researchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Predict ADMET Properties: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives. dergipark.org.tr This early-stage prediction can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological properties.

Utilize Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and molecular electrostatic potential of the compounds, helping to explain observed SAR trends. nih.gov

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-hydroxy-4-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:

- Bromination : Introducing bromine at the 2-position using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) .

- Methoxy Group Introduction : Methoxylation at the 4-position via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

- Hydroxyl Group Retention/Protection : Protecting the 5-hydroxy group during bromination/methoxylation using temporary protecting groups (e.g., acetyl) to prevent side reactions .